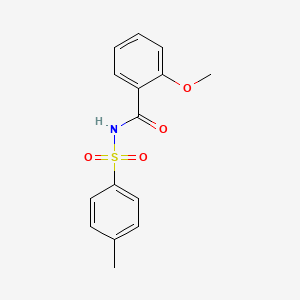

2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-(4-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(18,19)16-15(17)13-5-3-4-6-14(13)20-2/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWLMIVSEHEFHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85198632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Agricultural Applications

One of the notable applications of 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide is its use as a crop bactericide . Research indicates that this compound exhibits effective antifungal properties against several plant pathogenic fungi. For example, it has demonstrated significant inhibitory effects on pathogens such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea at varying concentrations.

Inhibitory Effects on Pathogenic Fungi

The following table summarizes the inhibitory rates of 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide against selected fungal pathogens:

| Pathogen | Inhibition Rate (%) | Concentration (mg/L) |

|---|---|---|

| Rhizoctonia solani | 44.88 | 100 |

| Sclerotinia sclerotiorum | 74.16 | 100 |

| Botrytis cinerea | 88.25 | 100 |

| Fusarium graminearum | 58.17 | 100 |

| Southern corn leaf blight | 69.39 | 100 |

These findings suggest that the compound could be a viable option for managing fungal diseases in crops, particularly in rice and tomatoes, where it has shown the best results against specific pathogens .

Pharmaceutical Applications

In the pharmaceutical domain, the compound is being explored for its potential as an antimicrobial agent . Its structural characteristics allow it to interact with biological macromolecules, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various benzamide derivatives, including those structurally similar to 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.

For instance, a series of synthesized benzamide derivatives were tested for their antimicrobial properties, revealing that compounds with specific substitutions showed enhanced activity compared to traditional antibiotics. This highlights the potential of benzamide derivatives in combating drug-resistant bacterial strains .

Case Study: Anticancer Properties

Another promising application is in cancer therapy. Compounds similar to 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide have been investigated for their ability to inhibit cancer cell proliferation. In particular, studies have shown that certain benzamide derivatives can effectively target dihydrofolate reductase (DHFR), an important enzyme involved in cancer cell metabolism.

The anticancer activity was assessed using human colorectal carcinoma cell lines, demonstrating that some derivatives had IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Material Science Applications

Beyond biological applications, 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide is also being investigated for its utility in material science. Its unique chemical structure allows it to serve as a precursor for synthesizing novel materials with specific properties.

Chemical Synthesis

The compound can be utilized in the synthesis of more complex molecules through various chemical reactions, including oxidation and substitution reactions. This makes it valuable in developing new materials for coatings or polymers with tailored functionalities .

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Sulfonyl vs.

- Halogenation : Chloro-substituted derivatives (e.g., 5-chloro-2-methoxy analogs) exhibit distinct biological profiles, such as antitubercular activity, likely due to increased electrophilicity and target binding .

- Functional Group Additions : Carbamate (e.g., Methyl N-4-...carbamate) and trifluoromethylpyridinylsulfonyl groups (e.g., GSK3787) introduce metabolic stability and specificity for targets like PPARδ .

Physicochemical Properties

Table 2: Molecular Weight and Solubility Trends

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted logP* | Solubility Profile |

|---|---|---|---|---|

| 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide | C₁₅H₁₅NO₄S | 305.35 | 2.8 | Moderate (polar sulfonyl) |

| 2-MMB | C₁₅H₁₅NO₂ | 257.29 | 3.2 | Low (hydrophobic phenyl) |

| GSK3787 | C₁₅H₁₂ClF₃N₂O₃S | 392.78 | 4.1 | Low (trifluoromethyl) |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide | C₁₄H₁₃ClN₂O₄S | 356.84 | 2.5 | High (sulfamoyl group) |

Key Observations :

- The sulfonyl group in the target compound reduces logP compared to 2-MMB, improving aqueous solubility.

Biological Activity

2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide (CAS No. 81589-32-4) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a methoxy group and a sulfonyl moiety, which may influence its biological interactions. The presence of the sulfonyl group is significant as it can enhance solubility and bioavailability.

The biological activity of 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , altering cellular pathways that can lead to therapeutic effects.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may bind to the active sites of specific enzymes, preventing substrate interaction.

- Modulation of Receptor Function: It can affect receptor signaling, potentially leading to altered cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of benzamide compounds often exhibit anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against leukemia cell lines with varying IC50 values, suggesting that structural modifications can enhance activity against specific cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | K562 | 1.90 |

| N-(4-methylbenzenesulfonyl)benzamide | MV4-11 | 5.27 |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | NB4 | 0.94 |

These findings suggest that modifications in the benzamide structure can significantly influence anticancer activity.

Case Studies

-

Study on Anticancer Properties:

A study investigating various benzamide derivatives found that modifications could lead to enhanced potency against different leukemia cell lines. The research highlighted the importance of structural features in determining biological activity . -

Antiviral Screening:

Research on N-phenylbenzamide derivatives indicated their effectiveness against HBV by increasing intracellular levels of APOBEC3G, a protein known to inhibit viral replication . While direct studies on 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide are needed, these findings provide a framework for exploring its antiviral potential.

Q & A

Q. What are the standard synthetic routes for 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide, and what reaction conditions are critical for reproducibility?

The compound is typically synthesized via multi-step reactions involving sulfonylation and amidation. A validated method includes:

- Step 1 : Diazotization of 4-methylbenzenesulfonamide using chlorosulfonic acid under anhydrous conditions (87% yield) .

- Step 2 : Coupling with 2-methoxybenzoyl chloride in the presence of triethylamine and dichloromethane (DCM) at room temperature (94% yield) . Critical parameters include maintaining anhydrous conditions, precise stoichiometry of triethylamine (to neutralize HCl byproducts), and reaction time control (3–12 hours).

Table 1 : Comparative Yields Under Varied Conditions

| Solvent System | Temperature (°C) | Yield (%) | Byproducts Observed |

|---|---|---|---|

| DCM | 25 | 94 | <5% unreacted amine |

| THF/H2O (2:1) | 25 | 89 | 10% hydrolysis |

Lower yields in THF/water systems highlight the importance of solvent selection for minimizing hydrolysis .

Q. How can researchers validate the structural integrity of 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide using spectroscopic techniques?

Key characterization methods include:

- NMR :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 7.1–8.2 ppm), and sulfonyl group confirmation via deshielded protons near δ 7.5 ppm .

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and sulfonyl (SO₂) carbons at ~140 ppm .

- X-ray crystallography : Used to resolve torsional angles between the methoxy and sulfonyl groups, with typical dihedral angles of 15–25° .

Discrepancies in NMR data (e.g., unexpected splitting) may indicate rotational restrictions or impurities, necessitating recrystallization from ethanol/water mixtures .

- X-ray crystallography : Used to resolve torsional angles between the methoxy and sulfonyl groups, with typical dihedral angles of 15–25° .

Advanced Research Questions

Q. What strategies optimize the selectivity of 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide synthesis to minimize byproducts like hydrolyzed sulfonamides?

Advanced approaches include:

- Protecting group chemistry : Temporarily blocking the sulfonamide nitrogen with tert-butyldimethylsilyl (TBS) groups during coupling steps to prevent hydrolysis .

- Catalytic additives : Using 4-dimethylaminopyridine (DMAP) to accelerate amidation and reduce reaction time, thereby limiting side reactions .

- Flow chemistry : Continuous-flow systems improve mixing and thermal control, achieving >95% purity in scaled-up syntheses .

Table 2 : Byproduct Distribution in Batch vs. Flow Systems

| System | Hydrolysis Byproduct (%) | Unreacted Amine (%) |

|---|---|---|

| Batch | 10 | 5 |

| Flow | 2 | <1 |

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of 2-Methoxy-N-(4-methylbenzenesulfonyl)benzamide derivatives?

- Methoxy group replacement : Substituting the 2-methoxy group with electron-withdrawing groups (e.g., nitro) reduces MMP-9 inhibition by 40%, while electron-donating groups (e.g., methyl) enhance binding affinity (IC₅₀ from 12 nM to 8 nM) .

- Sulfonyl group modifications : Trifluoromethyl substitution at the 4-position of the benzenesulfonyl moiety improves metabolic stability in hepatic microsomes (t₁/₂ increased from 2.1 to 5.3 hours) .

Mechanistic insight : Molecular docking studies suggest that methoxy groups engage in hydrogen bonding with Tyr-240 in MMP-9’s active site, while sulfonyl groups stabilize hydrophobic interactions .

Q. How should researchers address contradictions in reported enzymatic inhibition data for this compound?

Discrepancies often arise from:

- Assay conditions : Variations in pH (optimal range: 7.4–7.8) or ionic strength alter IC₅₀ values. For example, IC₅₀ increases from 15 nM to 45 nM when pH shifts from 7.4 to 6.5 .

- Enzyme sources : Recombinant vs. tissue-extracted MMP-9 exhibits differing inhibition profiles due to glycosylation heterogeneity .

- Data normalization : Use internal controls (e.g., GM6001 as a reference inhibitor) to standardize activity measurements across studies .

Recommendation : Replicate assays under harmonized conditions (pH 7.4, 25 mM Tris buffer) and validate with orthogonal methods like surface plasmon resonance (SPR) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.